REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C(O)CCC>[ClH:1].[N+:8]([C:5]1[N:6]=[CH:7][C:2]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:3.4|
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Name
|
|
Quantity
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1392 g
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Type
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reactant
|
Smiles
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ClC=1C=CC(=NC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1512 g
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Type
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reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
|
CUSTOM
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Details
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The resulting suspension is stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A nitrogen-flushed
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Type
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TEMPERATURE
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Details
|
This temperature is maintained for at least 24 h
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Type
|
TEMPERATURE
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Details
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The resulting slurry is cooled to 25° C. over 1 h
|
Duration
|
1 h
|
Type
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FILTRATION
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Details
|
The solids are filtered through a polypropylene
|
Type
|
FILTRATION
|
Details
|
filter pad
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Type
|
WASH
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Details
|
The filter cake is washed twice with a total of 2267 g (2×1300 mL) of isopropyl acetate
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Type
|
CUSTOM
|
Details
|
The solids are dried at 60° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to afford 1769 g (82.3%, uncorrected) of A2b as a yellow, crystalline solid, mp>230° C. (dec.)
|
Name
|
|
Type
|
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=N1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |